molecular formula C8H16ClNO3S B13624763 4-(Propan-2-yloxy)piperidine-1-sulfonyl chloride

4-(Propan-2-yloxy)piperidine-1-sulfonyl chloride

Cat. No.: B13624763
M. Wt: 241.74 g/mol
InChI Key: JITYEYWJDKKWIU-UHFFFAOYSA-N
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Description

4-(Propan-2-yloxy)piperidine-1-sulfonyl chloride is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a propan-2-yloxy group and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-yloxy)piperidine-1-sulfonyl chloride typically involves the reaction of piperidine with propan-2-ol and a sulfonyl chloride reagent. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the sulfonyl chloride group. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-yloxy)piperidine-1-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

    Sulfonic Acid: Formed by hydrolysis of the sulfonyl chloride group.

Scientific Research Applications

4-(Propan-2-yloxy)piperidine-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceutical Research: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting the central nervous system.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to form stable sulfonamide bonds with biological molecules.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Propan-2-yloxy)piperidine-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form stable covalent bonds with various nucleophiles, which is the basis for its use in organic synthesis and pharmaceutical research.

Comparison with Similar Compounds

Similar Compounds

    Piperidine-1-sulfonyl chloride: A similar compound with a sulfonyl chloride group attached directly to the piperidine ring.

    4-(Propan-2-yloxy)benzene-1-sulfonyl chloride: A compound with a similar structure but with a benzene ring instead of a piperidine ring.

Uniqueness

4-(Propan-2-yloxy)piperidine-1-sulfonyl chloride is unique due to the presence of both a piperidine ring and a propan-2-yloxy group. This combination of functional groups provides distinct reactivity and potential applications compared to other sulfonyl chloride derivatives. The piperidine ring imparts specific pharmacological properties, making it a valuable building block in drug discovery and development.

Properties

Molecular Formula

C8H16ClNO3S

Molecular Weight

241.74 g/mol

IUPAC Name

4-propan-2-yloxypiperidine-1-sulfonyl chloride

InChI

InChI=1S/C8H16ClNO3S/c1-7(2)13-8-3-5-10(6-4-8)14(9,11)12/h7-8H,3-6H2,1-2H3

InChI Key

JITYEYWJDKKWIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1CCN(CC1)S(=O)(=O)Cl

Origin of Product

United States

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